

Midecamycin pharmacokinetics absorption metabolism half-life

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Compound Focus: Midecamycin

CAS No.: 35457-80-8

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Pharmacokinetic Parameters of Midecamycin

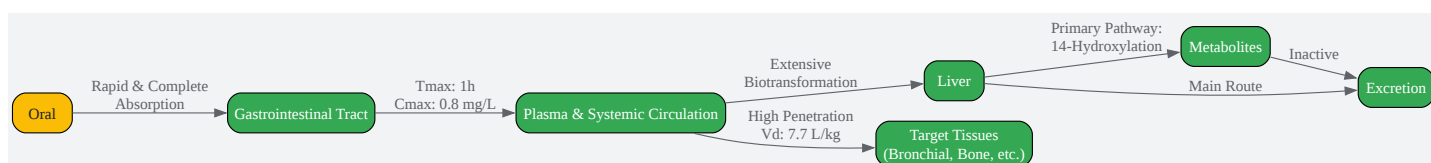
The following table consolidates the quantitative data on **Midecamycin's** absorption, distribution, metabolism, and excretion [1].

Parameter	Details
Absorption	Rapid and near-complete after oral administration; peak serum concentration (C_{max}) of 0.8 mg/L reached at 1 hour (T_{max}) . Well absorbed in alkaline intestinal environment due to liposoluble properties [1].
Distribution	Apparent volume of distribution (V_d) of 7.7 L/kg ; low plasma protein binding (approximately 15%). Good tissue penetration (tissue/serum ratio >1) into bronchial secretions, prostatic tissue, middle ear exudates, and bone [1].
Metabolism	Extensively metabolized in the liver; primary metabolite formed via 14-hydroxylation . Metabolites exhibit little to no antimicrobial activity [1].
Elimination	Primarily hepatic; low renal clearance with approximately 3.3% of dose excreted unchanged in urine within 6 hours [1].
Half-life	Reported as 54 minutes after intravenous administration [1].

Metabolism and Metabolites

Midecamycin undergoes extensive biotransformation in the liver [1]. One key study on miodcamycin (**midecamycin** acetate) identified several metabolites, including **Mb12**, for which a subacute toxicity study in rats showed no manifest toxic effects even at high doses of 1,000 mg/kg/day for 5 weeks [2].

The diagram below illustrates the primary metabolic pathway and key pharmacokinetic properties of **Midecamycin**.



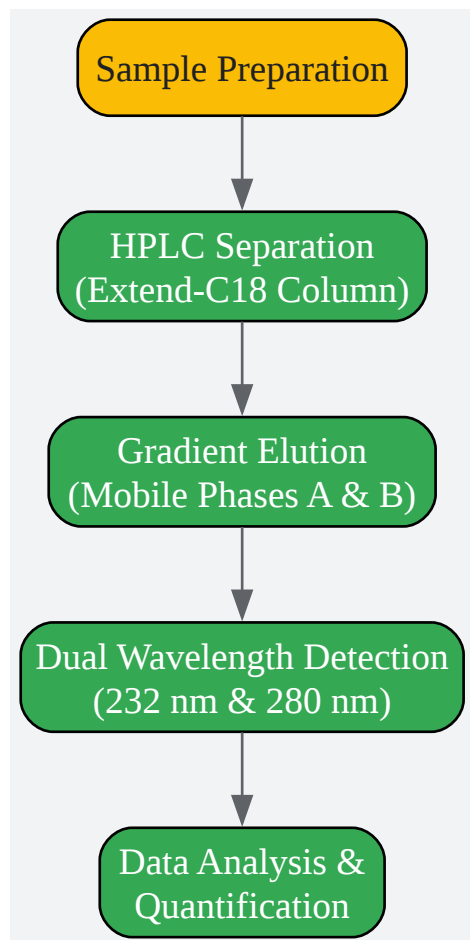
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Analytical Methods for Pharmacokinetic Studies

A robust High-Performance Liquid Chromatography (HPLC) method has been developed for the quality control and component analysis of **Midecamycin**, which can be applied to pharmacokinetic studies [3].

- **Chromatography:**
 - **Column:** Agilent Extend-C18 (250 mm × 4.6 mm, 5 μm), maintained at 35°C [3].
 - **Mobile Phase:** A gradient elution was used, with **(A)** 100 mmol/L formic acid amine solution (pH adjusted to 7.3) and **(B)** acetonitrile [3].
 - **Flow Rate:** 1.0 mL/min [3].
 - **Detection:** Most components were analyzed at **232 nm**, while **Midecamycin** A3 was specifically detected at **280 nm** [3].
- **Sample Preparation:**
 - For raw materials or tablets, a sample equivalent to about 100 mg of **Midecamycin** was dissolved in a diluent (a 60:40 mix of mobile phases A and B) in a 50 mL volumetric flask. The solution was sonicated, diluted to volume, and filtered before analysis [3].

The experimental workflow for this analytical process is summarized below.



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Conclusion

This guide synthesizes the available pharmacokinetic data on **Midecamycin**, highlighting its favorable absorption and tissue distribution. The provided methodologies offer a foundation for conducting further research and quality control.

It is worth noting that some pharmacokinetic information may be from older studies. For the most current research and data, consulting specialized pharmacological databases or recent scientific literature is highly recommended.

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References

1. Rubimycin (Midecamycin) API Manufacturers & Suppliers [pharmaoffer.com]
2. subacute toxicity of Mb12 in rats [pubmed.ncbi.nlm.nih.gov]
3. The Quality Control of Midecamycin and the Predictive ... [mdpi.com]

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